4-Amino-3,3-difluorobutanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,3-difluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2/c5-4(6,2-7)1-3(8)9/h1-2,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGKXOWURHJBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Fluorine Chemistry and Amino Acid Analogs Research
4-Amino-3,3-difluorobutanoic acid is a synthetic compound that holds a significant position at the intersection of fluorine chemistry and amino acid analog research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai Fluorine's high electronegativity, the second smallest atomic radius, and the strength of the carbon-fluorine bond contribute to unique characteristics such as increased metabolic stability, enhanced lipophilicity, and altered acidity of neighboring functional groups. iris-biotech.de In the context of amino acids, these modifications can lead to the development of non-proteinogenic amino acids with novel therapeutic potential. ontosight.ai
As an analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound is of particular interest. wikipedia.orgwikipedia.org GABA analogs are a class of compounds designed to mimic or modulate the effects of GABA, often with applications as anticonvulsants, anxiolytics, and sedatives. wikipedia.org The strategic placement of two fluorine atoms at the 3-position of the butanoic acid backbone is a key feature of this molecule, intended to influence its interaction with biological targets like GABA-metabolizing enzymes.
Historical Trajectory and Initial Discoveries Pertaining to 4 Amino 3,3 Difluorobutanoic Acid
The development of fluorinated GABA analogs is part of a broader effort in medicinal chemistry to create more effective and specific therapeutic agents. Research into halogenated analogs of GABA has been ongoing for decades, with a focus on designing inactivators and inhibitors of GABA aminotransferase (GABA-AT). nih.gov This enzyme is responsible for the degradation of GABA, and its inhibition can lead to increased GABA levels in the brain, which has therapeutic implications for neurological disorders such as epilepsy and Parkinson's disease. nih.govnih.gov
While the specific timeline for the initial synthesis of 4-amino-3,3-difluorobutanoic acid is not extensively documented in the public domain, the investigation of structurally related compounds provides context. For instance, research into 4-amino-3-fluorobutanoic acid as a potential inactivator of GABA-AT was reported as early as 1981. nih.gov These early studies on monofluorinated analogs paved the way for the exploration of difluorinated and other halogenated derivatives, driven by the quest for compounds with improved pharmacological profiles.
Significance of 4 Amino 3,3 Difluorobutanoic Acid As a Molecular Scaffold and Non Canonical Amino Acid in Advanced Organic and Biochemical Synthesis
The structure of 4-amino-3,3-difluorobutanoic acid makes it a valuable molecular scaffold in the design of more complex molecules. The difluoro group can serve as a stable bioisostere for other chemical groups, influencing the conformation and electronic properties of the molecule. This allows for the systematic exploration of structure-activity relationships in drug discovery.
As a non-canonical amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced properties. ontosight.ai The presence of fluorine can increase the proteolytic stability of peptides, making them more suitable as drug candidates. iris-biotech.de The unique stereoelectronic properties of the C-F bond can also be used to probe and understand enzyme mechanisms and protein-protein interactions. iris-biotech.de
The synthesis of such fluorinated amino acids often requires specialized chemical methods. For example, the synthesis of related difluoromethylene analogues has been achieved through multi-step routes involving key reactions like the treatment of ketones with reagents such as 2-PySO₂CF₂H to introduce the difluoromethylene group. nih.gov
Current Research Landscape and Emerging Trends in 4 Amino 3,3 Difluorobutanoic Acid Studies
Retrosynthetic Analysis and Strategic Disconnections for this compound Synthesis
A logical retrosynthetic analysis of this compound reveals several key disconnections that can guide the design of a synthetic route. The primary target can be disconnected at the C-N bond, suggesting a late-stage introduction of the amino group. This could be achieved through methods such as the reduction of a nitro group, an azide, or via a Gabriel synthesis.
Another strategic disconnection is at the C2-C3 bond, which could arise from the addition of a two-carbon unit to a difluorinated two-carbon synthon. Alternatively, a disconnection at the C3-C4 bond points towards the construction of the carbon skeleton followed by the introduction of the difluoro and amino functionalities.
A particularly powerful approach involves the disconnection of the Cα-H bond, which is central to the use of chiral nucleophilic glycine (B1666218) equivalents. This strategy allows for the asymmetric formation of the C-C bond adjacent to the nitrogen atom, establishing the stereocenter early in the synthesis. This approach often utilizes chiral auxiliaries or catalysts to control the stereochemical outcome.
A plausible retrosynthetic pathway is outlined below:
Scheme 1: Plausible Retrosynthetic Pathways for this compound
This diagram illustrates potential retrosynthetic disconnections for the synthesis of this compound, highlighting key bond formations to consider in a synthetic strategy.
Classical and Convergent Synthetic Routes to Racemic this compound
Approaches Involving Fluorination of Butanoic Acid Precursors
The direct fluorination of a butanoic acid derivative at the C3 position presents a formidable challenge due to the difficulty in controlling the regioselectivity and the number of fluorine atoms introduced. A more controlled approach involves the fluorination of a precursor containing a carbonyl group at C3. For instance, a 3-oxobutanoic acid ester can be subjected to deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Subsequent manipulation of the functional groups, including the introduction of the amino group at C4, would lead to the target molecule.
Multistep Syntheses from Readily Available Starting Materials
Convergent synthetic strategies for racemic this compound often commence with readily available starting materials. One potential route could start from a difluoroethyl synthon, such as 2,2-difluoro-1-iodoethane. This electrophile could be coupled with a protected malonate derivative, followed by decarboxylation to yield a 3,3-difluorobutanoic acid ester. Subsequent functional group transformations, including the introduction of the amino group at the 4-position, would complete the synthesis.
Another multistep approach could involve the construction of a suitable nitrogen-containing precursor followed by the introduction of the difluoromethylene group. For example, a protected glutamic acid derivative could be a starting point, where the C3 carboxylic acid is transformed into a ketone, which is then difluorinated.
Enantioselective and Diastereoselective Synthetic Strategies for Chiral this compound
The biological activity of this compound is expected to be stereospecific, necessitating the development of enantioselective synthetic methods to access its individual stereoisomers.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. wikipedia.org In the context of amino acid synthesis, chiral auxiliaries can be temporarily attached to a glycine-derived substrate to direct the stereoselective formation of a new C-C bond at the α-carbon. wikipedia.orgmdpi.org
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org For the synthesis of chiral this compound, a glycine enolate equivalent bearing a chiral auxiliary could be reacted with a suitable difluoroethylating agent. The steric hindrance provided by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary would afford the desired enantiomerically enriched amino acid.
| Chiral Auxiliary Type | General Structure | Key Features |
| Evans Oxazolidinones | Rigid bicyclic system provides excellent stereocontrol. | |
| Pseudoephedrine Amides | Readily available and easily removed under mild conditions. | |
| Camphorsultams | Highly crystalline derivatives facilitate purification. |
This table summarizes common chiral auxiliaries that can be employed in the asymmetric synthesis of amino acids.
Asymmetric Catalysis in the Preparation of Key Intermediates (e.g., using chiral Ni(II) complexes)
Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. A particularly successful strategy for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes of glycine Schiff bases. researchgate.netbeilstein-journals.orgnih.gov This methodology has been applied to the synthesis of a variety of fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgnih.govchemrxiv.org
In this approach, a glycine Schiff base is coordinated to a chiral Ni(II) complex. The chiral ligand on the nickel center effectively blocks one face of the glycine enolate, leading to highly diastereoselective alkylation when treated with an electrophile. beilstein-journals.org For the synthesis of (S)-4-amino-3,3-difluorobutanoic acid, the chiral Ni(II) complex of a glycine Schiff base would be reacted with a 2,2-difluoroethyl electrophile, such as 1-bromo-2,2-difluoroethane or 1-iodo-2,2-difluoroethane.
The general scheme for this asymmetric synthesis is as follows:
Scheme 2: Asymmetric Synthesis of (S)-4-Amino-3,3-difluorobutanoic Acid via a Chiral Ni(II) Complex
This flowchart outlines the key steps in the asymmetric synthesis of (S)-4-amino-3,3-difluorobutanoic acid using a chiral Ni(II) complex.
Biocatalytic and Chemo-Enzymatic Approaches for Stereocontrol
Biocatalytic and chemo-enzymatic methods have emerged as powerful tools for achieving high stereocontrol in the synthesis of chiral amino acids. These approaches leverage the inherent selectivity of enzymes to resolve racemic mixtures or to direct stereoselective transformations. A prominent strategy is the kinetic resolution of a racemic precursor, often an ester or amide derivative of the target amino acid, through enzymatic hydrolysis.
In this context, lipases and acylases are frequently employed catalysts. harvard.edu For instance, lipases such as those from Burkholderia cepacia (e.g., Lipase PSIM) or Candida antarctica (CAL-B) can selectively hydrolyze one enantiomer of a racemic β-amino carboxylic ester, leaving the other unreacted. nih.gov This process allows for the separation of the product amino acid and the unreacted ester, both with high enantiomeric purity. nih.gov Preparative-scale resolutions using this method have successfully yielded both (R) and (S) enantiomers with excellent enantiomeric excess (ee) values (≥99%) and good chemical yields. nih.gov Acylase I from sources like porcine kidney or Aspergillus fungus is another broadly applicable enzyme for the kinetic resolution of a wide range of unnatural α-amino acids via the hydrolysis of their N-acyl derivatives. harvard.edu
The effectiveness of these resolutions can be influenced by reaction conditions, including the choice of enzyme, solvent, and the acyl group on the substrate. harvard.edunih.gov Dynamic kinetic resolution (DKR) represents an advancement of this technique, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. researchgate.net
Table 1: Representative Enzymatic Kinetic Resolutions for Chiral Amino Acid Synthesis
| Enzyme/Biocatalyst | Substrate Type | Principle | Outcome | Reference(s) |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Enantioselective hydrolysis | Unreacted (R)-esters and product (S)-acids with ≥99% ee | nih.gov |
| Acylase I | N-Acyl-α-amino acids | Enantioselective hydrolysis of the L-enantiomer | L-amino acids and unreacted D-N-acyl-amino acids, generally >90% ee | harvard.edu |
| Lipase B from Candida antarctica (CALB) | Racemic esters | Enantioselective hydrolysis | Optically pure alcohol and unreacted ester | nih.gov |
| Lecitase™ Ultra | Racemic 4-arylbut-3-en-2-yl esters | Enantioselective hydrolysis | (R)-alcohol and unreacted (S)-ester with high ee | nih.govmdpi.com |
Biomimetic Enantioselective Proton Shifts
A novel and elegant approach to establishing stereocenters in fluorinated amino acids involves biomimetic enantioselective proton shifts. nih.govnih.gov This strategy mimics enzymatic processes to achieve high levels of stereocontrol. Specifically, a biomimetic enantioselective nih.govnih.gov-proton shift of β,β-difluoro-α-imine amides has been developed to produce a range of enantiomerically enriched β,β-difluoro-α-amino amides. nih.govnih.gov
This transformation is typically catalyzed by chiral organocatalysts, such as quinine (B1679958) derivatives. nih.gov The reaction proceeds under mild conditions and converts readily available starting materials (difluoroimines) into valuable chiral products. nih.gov The resulting optically pure β,β-difluoro-α-amino amides are direct precursors to the corresponding β,β-difluoro-α-amino acids and can be used in the synthesis of fluoro-peptides and other fluorine-containing molecules. nih.govnih.gov Mechanistic studies indicate that the proton transfer is an intramolecular process. nih.gov
Table 2: Biomimetic nih.govnih.gov-Proton Shift for Synthesis of β,β-Difluoro-α-Amino Amide Derivatives
| Catalyst | Substrate | Product | Yield | Enantioselectivity (ee) | Reference(s) |
| Chiral Quinine Derivatives | β,β-difluoro-α-imine amides | β,β-difluoro-α-amino amides | Good | High | nih.govnih.gov |
Flow Chemistry Applications in the Synthesis of this compound Analogs
Flow chemistry, or continuous-flow synthesis, is a modern manufacturing technology that is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients, including amino acid analogs. rsc.org Instead of using large-scale batch reactors, reagents are pumped through a network of tubes where the reaction occurs. This methodology offers significant advantages over traditional batch processing, including superior temperature control, enhanced safety due to smaller reaction volumes (lower liquid holdup), and faster reaction times. rsc.org
The synthesis of complex molecules like 3-amino-4-amidoximinofurazan (AAOF), a precursor for energetic materials, demonstrates the power of this approach. rsc.org By converting a traditional batch process to a continuous-flow system, a yield of 95% was achieved, which is comparable to the batch result, but the reaction time was reduced to just one-third of the original. rsc.org This platform enhances safety, particularly when dealing with potentially unstable intermediates or exothermic reactions. rsc.org While specific reports on the flow synthesis of this compound are not widespread, the principles have been successfully applied to other fluorinated amino acids and complex analogs, indicating a strong potential for future application. rsc.orgnih.gov
Table 3: Comparison of Batch vs. Continuous-Flow Synthesis for an Amino Acid Analog (AAOF)
| Parameter | Batch Operation | Continuous-Flow Operation | Reference(s) |
| Yield | ~95% | 95% | rsc.org |
| Reaction Time | 3x | 1x | rsc.org |
| Safety | Higher risk of thermal runaway | Inherently safer, lower holdup | rsc.org |
| Productivity | Low | High (e.g., ~0.546 mol/h) | rsc.org |
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
The development of sustainable synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry. The methodologies described above align well with this philosophy.
Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. Enzymes are biodegradable, derived from renewable sources, and typically operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption. rsc.org Their high selectivity (chemo-, regio-, and enantioselectivity) minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. nih.govrsc.org
Flow Chemistry: Continuous-flow synthesis embodies several green chemistry principles. It represents a form of process intensification, achieving high productivity in small-volume reactors. rsc.org The enhanced safety features reduce the risk of accidents, and the precise control over reaction parameters can lead to higher yields and selectivity, thus improving atom economy and reducing waste. rsc.org
Atom Economy: Modern synthetic strategies aim to maximize the incorporation of all materials used in the process into the final product. Methods like the biomimetic proton shift are designed to be efficient, converting readily available starting materials into the desired product with minimal waste. nih.gov
By integrating biocatalysis and flow chemistry, researchers are creating more efficient, safer, and environmentally friendly pathways for the synthesis of this compound and its analogs.
Reactions at the Carboxyl Functionality
The carboxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Standard peptide coupling conditions are generally applicable for the formation of amides from this compound. The carboxyl group can be activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to improve efficiency and reduce side reactions.
Esterification of the carboxylic acid can be achieved through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters.
The table below summarizes common methods for the derivatization of the carboxyl group, which are generally applicable to fluorinated amino acids like this compound.
| Derivative Type | General Method | Reagents | Typical Solvents |
| Amides | Peptide Coupling | EDC/HOBt, HATU, PyBOP | DMF, DCM |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Corresponding Alcohol |
| Activated Esters | Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Anhydrous DCM, THF |
This table illustrates general synthetic strategies for carboxyl group modification.
Decarboxylation of β-amino acids can be a challenging transformation. However, specialized methods have been developed. For instance, radical decarboxylative fluorination using silver catalysts has been reported for malonic acid derivatives, suggesting that with appropriate reagents, decarboxylative functionalization could be a potential pathway for this compound. researchgate.net The stability of the resulting carbanion or radical intermediate, influenced by the adjacent difluoromethylene group, would be a critical factor in the success of such reactions.
Transformations Involving the Amino Group
The amino group of this compound is a primary site for a range of chemical transformations, particularly in the context of peptide synthesis and the creation of novel bioactive molecules.
In peptide synthesis, the protection of the amino group is crucial to prevent unwanted side reactions during carboxyl group activation and amide bond formation. Standard protecting groups used for natural amino acids are generally applicable to their fluorinated analogs.
The table below outlines common N-protecting groups and their deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Reagent | Typical Conditions |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | TFA in DCM |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | 20% Piperidine in DMF |
| Carbobenzyloxy | Cbz | Hydrogenolysis | H₂, Pd/C |
| Phthaloyl | Pht | Hydrazine | Hydrazine hydrate (B1144303) in ethanol |
This table presents a summary of common N-protecting groups and their removal methods in peptide synthesis.
A patent describes a reaction where this compound hydrochloride is reacted with phthalic anhydride (B1165640). google.com This reaction results in the protection of the amino group with a phthaloyl group. google.com
The primary amino group of this compound is nucleophilic and can participate in a variety of reactions to form new derivatives. These include alkylation, arylation, and acylation reactions. For example, the amino group can react with electrophilic reagents such as alkyl halides, sulfonyl chlorides, and isocyanates to yield N-substituted derivatives. These derivatizations are often employed to modulate the biological activity and physicochemical properties of the parent molecule. The synthesis of α,α-difluoromethylene amines from thioamides using silver fluoride (B91410) has been reported, showcasing a method to introduce the difluoromethylene amine moiety. acs.org
Influence of Geminal Difluorination on Molecular Reactivity and Stability
The presence of the geminal difluoro group at the C3 position has a profound impact on the reactivity and stability of this compound. The strong electron-withdrawing nature of the fluorine atoms significantly influences the acidity of neighboring protons and the basicity of the amino group.
Furthermore, the geminal difluoro group can influence the conformational preferences of the molecule. The steric bulk and the gauche effect associated with the fluorine atoms can restrict the rotation around adjacent single bonds, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous for designing molecules with high binding affinity and selectivity for their targets. The substitution of a methylene (B1212753) group with a difluoromethylene group can lead to a widening of the internal bond angle. nih.gov
The electronic effects of the difluoromethylene group also play a crucial role. The strong inductive effect of the fluorine atoms can decrease the pKa of the carboxylic acid, making it more acidic. Conversely, the basicity of the amino group is also reduced due to the electron-withdrawing effect transmitted through the carbon backbone. These modifications in acidity and basicity can have significant implications for the molecule's behavior in biological systems and for its reactivity in chemical synthesis.
Electronic and Steric Effects of Fluorine Substituents
The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) profoundly influences the electronic and steric properties of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is a dominant feature.
Electronic Effects: The two fluorine atoms at the C3 position create a strong dipole by withdrawing electron density from the surrounding carbon framework. This inductive effect has several consequences:
Acidity and Basicity: The electron-withdrawing nature of the CF₂ group can influence the pKa values of both the carboxylic acid and the amino group. By pulling electron density away from the carboxylate, the gem-difluoro group stabilizes the conjugate base, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated counterpart. Conversely, it decreases the basicity of the amino group by reducing the electron density on the nitrogen atom. For instance, gem-difluorination has been shown to lower the pKa of basic nitrogen atoms in other molecular systems, enhancing properties like oral bioavailability in drug candidates by creating monocationic or pseudo-monocationic species at physiological pH. nih.gov
Conformational Preference: The electronic interactions involving the fluorine atoms can dictate the molecule's preferred conformation. In the related compound 4-amino-3-fluorobutanoic acid, a strong preference for a gauche alignment between the C-F and C-NH₃⁺ bonds is observed. nih.gov This is attributed to a stabilizing charge-dipole interaction. It is highly probable that similar conformational biases exist in this compound, where the CF₂ group influences the spatial arrangement of the amino and carboxyl groups, which can be critical for its interaction with biological targets or for directing the stereochemical outcome of its reactions. nih.gov
Interactive Table: Comparison of Physicochemical Properties
| Property | CH₂ Group (in GABA) | CF₂ Group (in this compound) | Impact of Difluorination |
|---|---|---|---|
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing (-I effect) | Increases acidity of COOH, decreases basicity of NH₂ |
| Steric Size | Standard tetrahedral geometry | Slightly larger than CH₂, wider C-C-C bond angle | Moderate increase in local steric bulk |
| Conformational Influence | Flexible, multiple low-energy conformers | Introduces specific conformational preferences (e.g., gauche effects) due to electrostatic interactions | Reduces conformational flexibility, can favor specific rotamers |
Unique Reactivity Patterns of the Difluorinated Carbon Center
The gem-difluoro group at the C3 position is not merely a passive substituent; it actively participates in and directs the chemical reactivity of the molecule. The carbon atom bearing the two fluorine atoms becomes electron-deficient and a potential site for nucleophilic attack, although the most notable reactivity involves the elimination of fluoride ions.
A key transformation for analogous fluorinated compounds is β-elimination, where a fluoride ion and a proton from an adjacent carbon are removed to form an alkene. In the context of this compound, this could lead to the formation of a fluorinated unsaturated acid. This elimination pathway has been observed in enzymatic systems. For example, 4-amino-3-fluorobutanoic acid acts as a substrate for GABA aminotransferase, not for transamination, but for the elimination of hydrogen fluoride (HF). nih.govwikipedia.org This suggests that the C-F bond is susceptible to cleavage when the molecule is appropriately activated, such as within an enzyme's active site.
This inherent reactivity makes the difluorinated carbon a "handle" for further chemical modifications. The elimination of fluoride can be a key step in the synthesis of other valuable fluorinated building blocks. While spontaneous elimination is not typically observed under standard conditions, it can be induced by appropriate reagents or catalysts, representing a unique transformation pathway not available to the non-fluorinated parent compound.
Cyclization Reactions and Formation of Heterocyclic Scaffolds from this compound Derivatives
One of the most important transformations of γ-amino acids is their intramolecular cyclization to form five-membered ring lactams (pyrrolidin-2-ones). This compound is a precursor to the valuable heterocyclic scaffold, 4,4-difluoropyrrolidin-2-one (B1429382) . This transformation involves the formation of an amide bond between the C4 amino group and the C1 carboxylic acid. wikipedia.org
The cyclization is typically not spontaneous and requires activation of the carboxylic acid group. Common methods for lactam formation from amino acids include the use of coupling reagents (like HATU, PyAOP, or phosphinic chlorides) or thermal dehydration, often after protecting the amine to prevent intermolecular polymerization. wikipedia.orgrsc.org The resulting 4,4-difluoropyrrolidin-2-one is a versatile intermediate. The presence of the gem-difluoro group enhances its potential as a bioisostere for a carbonyl or ether group in medicinal chemistry. nih.gov
Beyond simple lactamization, derivatives of this compound can be used to synthesize more complex heterocyclic systems. For example, the core pyrrolidine (B122466) ring can be a building block for constructing bicyclic scaffolds, such as octahydropyrrolo[1,2-a]pyrazines, which are relevant in medicinal chemistry. nih.gov The synthesis of such complex structures often involves a series of steps including protection, reduction, and subsequent cyclization with other reagents.
Interactive Table: Cyclization Reactions of this compound and its Derivatives
| Starting Material | Reaction Type | Product Scaffold | Significance | Reference |
|---|---|---|---|---|
| This compound | Intramolecular Amidation (Lactamization) | γ-Lactam (4,4-Difluoropyrrolidin-2-one) | Forms a stable five-membered heterocyclic core. The difluoro group acts as a useful bioisostere. | wikipedia.org |
| N-Protected this compound | Activation and Cyclization | N-Protected 4,4-Difluoropyrrolidin-2-one | Allows for controlled cyclization and further synthetic modifications. | researchgate.net |
| Derivatives of 4,4-Difluoropyrrolidine | Further Cyclization/Annulation | Bicyclic Heterocycles (e.g., Pyrrolo[1,2-a]pyrazines) | Access to more complex and conformationally constrained scaffolds for drug discovery. | nih.gov |
Mechanistic Investigations of Key Chemical Transformations of this compound
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Lactam Formation: The cyclization to form 4,4-difluoropyrrolidin-2-one follows a well-established nucleophilic acyl substitution mechanism. The process is initiated by the activation of the carboxylic acid group, making the carbonyl carbon more electrophilic. Reagents like diphenylphosphinic chloride, for example, can form a mixed anhydride intermediate. rsc.org The nitrogen of the γ-amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the leaving group to yield the cyclic amide (lactam). The efficiency of this lactamization is generally high for the formation of five-membered γ-lactams. wikipedia.org
Fluoride Elimination: The mechanism of fluoride elimination is highly dependent on the reaction conditions. In enzyme-catalyzed reactions, the process is precisely controlled by the active site residues. For non-enzymatic reactions, β-elimination is a plausible pathway. This could proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, particularly given the acidity of the proton at the α-position (C2), which is enhanced by the adjacent carboxyl group. In this pathway, a base would first remove the α-proton to form a carbanion (enolate). This intermediate is stabilized by resonance with the carboxylate. Subsequently, a fluoride ion is expelled from the C3 position to form a double bond. The high electronegativity of the fluorine atoms makes them relatively poor leaving groups compared to other halogens, but the formation of a stabilized enolate intermediate can facilitate this process. Mechanistic studies on related systems have shown that β-fluoride elimination is a key step in many transformations of gem-difluoro compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for Fluorine Environments
Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental in defining the molecular framework of this compound. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus. In ¹H NMR, signals corresponding to the protons on the carbon backbone and the amino group can be assigned. Similarly, ¹³C NMR provides distinct signals for each of the four carbon atoms in the butanoic acid chain.
The presence of two fluorine atoms on the same carbon (C3) significantly influences the NMR spectra. In ¹⁹F NMR, the chemical shift of the fluorine nuclei provides direct information about their local environment. nih.gov The coupling between the fluorine atoms and adjacent protons (H-2 and H-4) and carbons (C-2, C-3, and C-4) results in characteristic splitting patterns in the ¹H and ¹³C spectra, known as J-coupling. The magnitude of these coupling constants (J-values) is invaluable for confirming the connectivity and dihedral angles between the coupled nuclei. The analysis of these scalar couplings, particularly the heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F couplings, is crucial for unambiguously confirming the geminal difluoro substitution pattern. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 2.5 - 3.0 | Triplet of triplets | J(H-H), J(H-F) |
| H-4 | 3.2 - 3.6 | Triplet of triplets | J(H-H), J(H-F) |
| C-1 (COOH) | ~175 | Singlet | |
| C-2 | 35 - 45 | Triplet | J(C-F) |
| C-3 | 115 - 125 | Triplet | J(C-F) |
| C-4 | 45 - 55 | Triplet | J(C-F) |
| ¹⁹F | -90 to -110 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and pH.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by revealing correlations between different nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C-2 and C-4, confirming their adjacent positions in the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbons. sdsu.eduyoutube.com This technique is essential for assigning the proton and carbon signals of the CH₂ groups at the C-2 and C-4 positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of atoms, providing insights into the molecule's conformation and stereochemistry. youtube.com By analyzing cross-peaks arising from the Nuclear Overhauser Effect, it's possible to deduce which atoms are close to each other in space, even if they are not directly bonded. This information is vital for understanding the preferred three-dimensional arrangement of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. sigmaaldrich.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula C₄H₇F₂NO₂. uni.lu
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, the resulting fragmentation pattern provides valuable structural information. nih.govmdpi.com The analysis of these fragment ions helps to elucidate the connectivity of the atoms and confirm the presence of key functional groups. Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). In the case of this compound, characteristic losses of hydrogen fluoride (HF) would also be expected, providing further evidence for the fluorinated structure. nih.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 140.0514 |
| [M+Na]⁺ | 162.0333 |
| [M-H]⁻ | 138.0358 |
Note: M represents the parent molecule. These are predicted monoisotopic masses.
X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique can yield highly accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.gov For this compound, a crystal structure would reveal the zwitterionic nature of the molecule in the solid state, with a protonated amino group (NH₃⁺) and a deprotonated carboxylate group (COO⁻). It would also detail the intramolecular and intermolecular hydrogen bonding interactions that stabilize the crystal lattice. nih.gov The analysis of derivatives of this compound through X-ray crystallography can also provide insights into how modifications to the molecule affect its three-dimensional structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.govnih.gov These spectra are characteristic of the functional groups present and can also be sensitive to intermolecular interactions such as hydrogen bonding.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the stretching and bending vibrations of the amino group (N-H), the carboxyl group (C=O and O-H, or COO⁻ in its zwitterionic form), and the carbon-fluorine bonds (C-F). The broadness and position of the N-H and O-H stretching bands can provide strong evidence for the presence of hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F bonds often give rise to strong Raman signals. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amino) | Stretching | 3200 - 3500 (broad) |
| C=O (carboxyl) | Stretching | 1700 - 1730 |
| COO⁻ (carboxylate) | Asymmetric Stretch | ~1600 |
| COO⁻ (carboxylate) | Symmetric Stretch | ~1400 |
| C-F | Stretching | 1000 - 1200 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the C-4 position (if a single enantiomer is considered), chiroptical spectroscopy techniques are essential for determining its absolute configuration and assessing its enantiomeric purity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of chromophores (light-absorbing groups) around the chiral center. The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (R or S) by comparison with theoretical calculations or empirical rules.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.govnih.gov Similar to CD, the ORD spectrum is characteristic of a chiral molecule and can be used to determine its absolute configuration. ORD and CD are complementary techniques, and together they provide a powerful means of characterizing the stereochemistry of chiral molecules like this compound.
Computational and Theoretical Investigations of 4 Amino 3,3 Difluorobutanoic Acid
Quantum Mechanical Studies of Electronic Structure, Bonding, and Charge Distribution
Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of 4-Amino-3,3-difluorobutanoic acid at an electronic level. Density Functional Theory (DFT) and Hartree-Fock (HF) are the principal theories employed for these investigations. longdom.org By solving the Schrödinger equation for the molecule, these methods can elucidate its electronic structure, the nature of its chemical bonds, and the distribution of charge across the atoms.
A primary focus of such studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. longdom.org For related amino acid structures, DFT calculations have been used to determine these global reactivity descriptors. sciforum.net
Molecular Electrostatic Potential (MEP) maps are also generated through QM calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions of positive and negative potential. Red-colored areas (most negative) indicate favorable sites for electrophilic attack, while blue areas (most positive) are susceptible to nucleophilic attack. nih.gov For this compound, the MEP would likely show a strong negative potential around the carboxylic oxygen atoms and the electronegative fluorine atoms, with positive potential concentrated around the ammonium (B1175870) group.
Furthermore, QM calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The introduction of two fluorine atoms at the C3 position significantly influences the geometry and electronic properties compared to its non-fluorinated analog, γ-aminobutyric acid (GABA). The strong electron-withdrawing effect of the fluorine atoms alters the charge distribution along the carbon backbone, impacting the acidity of the carboxylic group and the basicity of the amino group.
| Parameter | Description | Typical Method |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity | DFT/B3LYP |
| Ionization Potential (I) | -EHOMO | DFT/B3LYP |
| Electron Affinity (A) | -ELUMO | DFT/B3LYP |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | DFT/B3LYP |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | DFT/B3LYP |
| Electrophilicity Index (ω) | χ2 / (2η) | DFT/B3LYP |
Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Quantum Chemistry
The conformational landscape of this compound is critical for its biological activity, as its shape dictates how it interacts with protein binding sites. Conformational analysis is typically performed using a combination of molecular mechanics (MM) for broad exploration and more accurate quantum chemistry (QM) methods for refining the energies of key conformers. nih.gov
The rotation around the C-C bonds of the butanoic acid backbone gives rise to various staggered conformations. For the related molecule 4-amino-3-fluorobutanoic acid, studies have shown that the gauche conformation, where the C-F and C-NH3+ bonds are proximal, is energetically favored over the anti conformation due to a stabilizing charge-dipole interaction. nih.gov In this compound, the presence of a gem-difluoro group at the C3 position introduces even more complex stereoelectronic effects. The two C-F bonds create a strong local dipole moment, which significantly influences the conformational preferences of the molecule.
Computational studies on 1,3-difluorinated alkanes have demonstrated that the polarity of the medium plays a substantial role in conformational stability. nih.gov While certain conformers may be preferred in the gas phase, their relative energies can shift in solvents like water. For this compound, a potential energy surface (PES) scan, performed by systematically rotating the dihedral angles of the backbone, would reveal the various low-energy minima (stable conformers) and the transition states that separate them. longdom.org It is hypothesized that conformers allowing for intramolecular hydrogen bonding between the ammonium and carboxylate groups (in its zwitterionic form) would be particularly stable.
Table 2: Key Conformations for a Butanoic Acid Backbone (This table describes general conformations; specific energy values for this compound require dedicated computational studies.)
| Dihedral Angle (C2-C3-C4-N) | Conformation Name | Description |
| ~60° | Gauche | The amino group is positioned close to the C2 carbon. |
| ~180° | Anti / Extended | The amino group is positioned furthest from the C2 carbon, leading to an extended molecular shape. |
| ~-60° | Gauche | Enantiomeric to the +60° gauche conformation. |
Prediction of Spectroscopic Parameters (NMR, IR) and Validation against Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimentally obtained data and confirm molecular structures. DFT and HF methods are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. longdom.org
To predict NMR spectra, the magnetic shielding tensors for each nucleus (e.g., 1H, 13C, 19F) are calculated for the optimized geometry of the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, predicting the 19F NMR spectrum would be particularly important for confirming the gem-difluoro substitution.
Similarly, IR spectroscopy predictions involve calculating the vibrational frequencies and their corresponding intensities. This is achieved by performing a frequency calculation on the optimized structure, which yields a set of normal modes of vibration. longdom.org Each mode corresponds to a specific molecular motion (e.g., C-F stretch, N-H bend, C=O stretch). Comparing the calculated IR spectrum with an experimental one helps in assigning the observed absorption bands to specific vibrations within the molecule. Discrepancies between predicted and experimental values are common due to solvent effects and the inherent approximations in computational methods, so a scaling factor is often applied to the calculated frequencies.
| Parameter | Nucleus/Bond | Predicted Value (e.g., ppm or cm-1) | Experimental Value (e.g., ppm or cm-1) |
| 13C NMR Chemical Shift | C3 (CF2) | Value | Value |
| 19F NMR Chemical Shift | C-F | Value | Value |
| IR Frequency | C=O Stretch | Value | Value |
| IR Frequency | C-F Stretch | Value | Value |
Elucidation of Reaction Mechanisms and Transition State Structures using Density Functional Theory (DFT)
DFT calculations are instrumental in exploring the mechanisms of chemical reactions, including those for the synthesis or metabolic transformation of this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states (TS). nih.gov
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. DFT allows for the precise calculation of these energy barriers. nih.gov For instance, a study on the inactivation mechanism of human ornithine aminotransferase by a difluoromethyl-containing analogue used DFT to calculate the pKa values of key intermediates, providing insight into the reaction pathway. nih.gov
For a potential synthesis route to this compound, DFT could be used to model each elementary step, calculate the free-energy profile, and identify the rate-determining step. nih.gov This computational insight helps in optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. It can also be used to understand potential enzymatic reactions by modeling the molecule within an enzyme's active site and calculating the pathway for its conversion.
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in an aqueous solution. nih.gov MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules (e.g., water) over time. ua.pt
These simulations provide a dynamic picture of how the molecule is solvated. Key analyses include the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from atoms on the solute, revealing the structure of the hydration shell. MD simulations are also used to quantify intermolecular interactions, such as the number and lifetime of hydrogen bonds between the molecule's amino and carboxyl groups and the surrounding water molecules. nih.gov
The potential of mean force (PMF) can be calculated to understand the thermodynamics of moving the molecule from the bulk solvent to an interface, such as a cell membrane. diva-portal.org For this compound, MD simulations would be crucial for understanding how the gem-difluoro group affects its solubility and its interactions with the aqueous environment, which are critical for its transport and function in a biological system.
In Silico Docking Studies for Hypothesizing Biochemical Interactions (excluding clinical relevance)
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is widely used to hypothesize how a molecule like this compound might interact with a specific biochemical target.
The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. dovepress.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the protein's binding pocket. nih.govdovepress.com
For example, since this compound is an analogue of GABA, a hypothetical docking study could be performed against GABA aminotransferase (GABA-AT). Such a study, similar to those performed for other GABA analogues, would aim to predict its binding mode and affinity. nih.gov The analysis would focus on how the difluoro-substituted backbone orients itself within the active site and which residues it interacts with, providing a structural hypothesis for its biochemical activity that could guide further experimental investigation.
Applications of 4 Amino 3,3 Difluorobutanoic Acid in Advanced Chemical and Biochemical Research
Strategic Role as a Chiral Building Block in Complex Fluorinated Organic Synthesis
4-Amino-3,3-difluorobutanoic acid serves as a valuable chiral building block in the synthesis of complex fluorinated organic molecules. researchgate.netsigmaaldrich.comnih.gov The presence of the difluoromethylene group imparts unique stereoelectronic properties, influencing the conformation and reactivity of the molecule. The strategic placement of fluorine atoms can significantly alter the physicochemical properties of organic compounds, such as their stability, reactivity, lipophilicity, and acidity, with minimal steric hindrance. sigmaaldrich.com This makes fluorinated building blocks, including this compound, highly sought after in medicinal chemistry and materials science. sigmaaldrich.com
The synthesis of various fluorinated compounds often relies on the use of such specialized building blocks. sigmaaldrich.combeilstein-journals.org For instance, methods have been developed for the synthesis of fluorinated amino acids, which are crucial components in the development of new drugs and biologically active peptides. nih.govresearchgate.net The incorporation of fluorine can lead to compounds with enhanced thermal stability and improved pharmacokinetic profiles. sigmaaldrich.comresearchgate.net The versatility of this compound as a chiral synthon allows for its use in creating a diverse array of more complex fluorinated structures. researchgate.netnih.gov
Incorporation into Peptides and Peptidomimetics for Structural and Functional Modulation
The unique structural features of this compound make it an attractive candidate for incorporation into peptides and peptidomimetics, enabling the modulation of their structure and function. nih.govupc.edunih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. upc.eduresearchgate.netslideshare.net
Design of Conformationally Constrained Peptides
The introduction of this compound into a peptide backbone can impose significant conformational constraints. nih.govnih.gov The gem-difluoro group influences the local geometry, restricting the rotational freedom around adjacent single bonds. This rigidity can help to lock the peptide into a specific, biologically active conformation, which can lead to higher binding affinity and selectivity for its target. nih.govnih.gov The design of such conformationally constrained peptides is a key strategy in modern drug discovery, aiming to create potent and selective therapeutic agents. upc.edunih.govnih.gov The ability to control the three-dimensional structure of a peptide is crucial for mimicking the binding epitopes of natural proteins. nih.gov
Enhancing Metabolic Stability and Proteolytic Resistance of Peptide Chains
A major challenge in the therapeutic use of peptides is their rapid degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids like this compound can significantly enhance the metabolic stability of peptide chains. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong and the presence of the difluoromethylene group can sterically hinder the approach of proteolytic enzymes, thereby preventing the cleavage of nearby peptide bonds. nih.gov This increased resistance to proteolysis leads to a longer in vivo half-life, which is a desirable characteristic for peptide-based drugs. nih.govnih.gov
Non-Canonical Amino Acid Mutagenesis in Protein Engineering
The site-specific or residue-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering. nih.govnih.govfrontiersin.org This technique allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function. nih.govyoutube.com this compound can be utilized as an ncAA to probe enzyme active sites, modulate protein stability, or create proteins with new catalytic activities. nih.govfrontiersin.org The introduction of the fluorinated moiety provides a unique spectroscopic probe (¹⁹F NMR) for studying protein dynamics and interactions.
Development of Enzyme Inhibitors and Mechanistic Probes (Strictly in vitro Biochemical Studies)
In the realm of in vitro biochemical research, this compound and its derivatives have been instrumental in the development of enzyme inhibitors and as probes to elucidate enzymatic mechanisms. nih.govnih.gov
Investigation of Enzyme-Substrate Interactions and Catalytic Mechanisms
The unique electronic properties of the difluoromethylene group in this compound make it a valuable tool for studying enzyme-substrate interactions. rsc.org By replacing a native substrate with its fluorinated analog, researchers can gain insights into the binding mode and the catalytic mechanism of an enzyme. nih.govnih.gov The fluorine atoms can act as sensitive reporters for changes in the electronic environment of the enzyme's active site.
For example, studies on γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism, have utilized fluorinated analogs to understand its catalytic cycle. nih.govnih.gov Racemic 4-amino-3-fluorobutanoic acid was found to be a substrate for GABA-AT, leading to the elimination of hydrogen fluoride (B91410) rather than the typical transamination reaction. nih.gov Further investigation with the individual enantiomers revealed that the (R)-enantiomer is a much better substrate for this elimination reaction and a more potent inhibitor of GABA transamination than the (S)-enantiomer. nih.gov This differential reactivity provided valuable information about the conformational requirements for substrate binding and catalysis within the GABA-AT active site. nih.gov
Design of Mechanism-Based Inactivators (e.g., GABA-T inhibition)
This compound and its analogs have been a subject of significant interest in the design of mechanism-based inactivators, particularly for γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov Inhibition of GABA-AT can lead to an increase in GABA levels in the brain, which has therapeutic potential for neurological disorders such as epilepsy. nih.govnih.govnih.gov
Mechanism-based inactivators are compounds that are converted by the target enzyme into a reactive species, which then irreversibly inactivates the enzyme. Research into fluorinated GABA analogs has shown that the introduction of fluorine atoms can significantly influence their activity and mechanism of action. For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) was found to be 187 times more potent than vigabatrin, an FDA-approved GABA-AT inactivator. nih.govnih.gov The inactivation mechanism of CPP-115 involves the enzyme-catalyzed hydrolysis of the difluoromethylene group, leading to a conformational change in the enzyme and the formation of a tightly bound, noncovalent complex. nih.govnih.gov
Studies on monofluorinated analogs, such as (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid, have revealed different inactivation mechanisms. nih.gov These compounds also act as mechanism-based inactivators, but their interaction with GABA-AT leads to the disruption of a key salt bridge within the enzyme's active site. nih.govresearchgate.net
The investigation of 3-amino-4-fluorobutanoic acid has shown that it acts as a substrate for GABA-AT, but instead of undergoing the typical transamination reaction, it leads to the elimination of hydrogen fluoride (HF). nih.govnih.govnih.gov The (R)-enantiomer of this compound is a much more efficient substrate for HF elimination and a more potent inhibitor of GABA transamination compared to the (S)-enantiomer. nih.govnih.gov This stereospecificity provides insights into the conformational requirements for binding to the GABA-AT active site. nih.gov
Table 1: Investigated GABA-AT Inactivators and their Mechanisms
| Compound | Key Mechanistic Feature | Potency Relative to Vigabatrin |
| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | Hydrolysis of difluoromethylene group, conformational change | 187 times more potent nih.govnih.gov |
| (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | Disruption of Glu270-Arg445 salt bridge | Comparable nih.gov |
| 3-amino-4-fluorobutanoic acid | Substrate for HF elimination, not transamination | (R)-enantiomer is a more potent inhibitor nih.govnih.gov |
Fluorine as a Spectroscopic Reporter in Biological Systems
The unique properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional spectroscopic probe for studying biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F provides high sensitivity. nih.govresearchgate.net Furthermore, its chemical shift is extremely sensitive to the local molecular environment, and its near absence in biological systems ensures that the ¹⁹F NMR signal is specific to the introduced fluorinated molecule. nih.gov
Incorporating fluorine-containing amino acids, such as derivatives of this compound, into proteins allows for the study of protein structure, dynamics, and interactions. biophysics.orgnih.gov The ¹⁹F chemical shifts are highly sensitive to changes in protein conformation, providing a powerful tool to monitor conformational changes upon ligand binding or other events. biophysics.org For instance, a protein with multiple fluorinated residues will typically show distinct ¹⁹F NMR signals for each residue in its native state, which collapse into a single resonance upon denaturation. biophysics.org
Recent advancements, such as the use of trifluoromethyl (CF₃) groups and ¹⁹F-¹³C labeling in conjunction with Transverse Relaxation Optimized Spectroscopy (TROSY), have overcome previous limitations related to line broadening at high magnetic fields, enabling the study of large biomolecular systems. nih.gov These techniques allow for the investigation of protein-protein and protein-ligand interactions, providing valuable information on binding affinities and kinetics. nih.govbohrium.com The C-F bond itself can also serve as a conformational probe to understand the dynamic binding processes and bioactive conformations of substrates in enzymes. nih.gov
Application in Material Science as a Monomer or Precursor for Functional Polymers
While specific research on the direct use of this compound as a monomer for functional polymers is not extensively documented in the provided search results, the principles of using amino acid derivatives in polymer synthesis are well-established. Amino acids and their derivatives can be functionalized to act as monomers in various polymerization reactions, including radical polymerization. mdpi.comresearchgate.net
The presence of both an amino group and a carboxylic acid group in this compound allows for its potential incorporation into polyamides or other polymers through condensation reactions. The difluoro-substitution on the butanoic acid backbone would impart unique properties to the resulting polymer, such as increased thermal stability, altered hydrophobicity, and specific molecular recognition capabilities.
The synthesis of molecularly imprinted polymers (MIPs) using amino acid derivatives as templates highlights the potential for creating polymers with high selectivity for specific molecules. mdpi.com In this process, functional monomers are polymerized around a template molecule. After removal of the template, the polymer contains cavities that are complementary in shape and functionality to the template. Given its structure, this compound could serve as a template or a functional monomer in the creation of such specialized polymers.
Advanced Bioanalytical Method Development for Detection and Quantification (excluding clinical diagnostics)
The detection and quantification of amino acids and their derivatives in various research contexts require sensitive and specific analytical methods. For fluorinated compounds like this compound, techniques that can handle complex matrices and provide accurate quantification are essential.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the quantification of free amino acids in environmental and biological samples. researchgate.netcopernicus.org This method can be employed for the analysis of this compound, offering high sensitivity and the ability to separate it from other components in a mixture. researchgate.netcopernicus.org The use of a standard addition method can help to correct for matrix effects, ensuring accurate quantification. researchgate.netcopernicus.org
Another emerging technique is secondary electrospray ionization-mass spectrometry (SESI-MS), which has been used for the real-time, noninvasive quantification of amino acids in exhaled breath. nih.govresearchgate.net This method demonstrates the potential for developing rapid and sensitive analytical tools for amino acid analysis in various research settings. nih.govresearchgate.net
For fluorinated compounds specifically, ¹⁹F NMR can be used not only as a structural probe but also for quantitative analysis. The integral of the ¹⁹F NMR signal is directly proportional to the concentration of the fluorinated species, providing a non-destructive method for quantification.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.05176 | 124.0 |
| [M+Na]⁺ | 162.03370 | 131.3 |
| [M-H]⁻ | 138.03720 | 120.1 |
| [M+NH₄]⁺ | 157.07830 | 144.3 |
| [M+K]⁺ | 178.00764 | 130.5 |
| [M+H-H₂O]⁺ | 122.04174 | 118.3 |
| Data from PubChemLite. uni.lu |
This table provides predicted collision cross section (CCS) values for different adducts of this compound, which are useful parameters in ion mobility-mass spectrometry-based analytical methods. uni.lu
Emerging Research Directions and Future Challenges for 4 Amino 3,3 Difluorobutanoic Acid
Exploration of Novel and Sustainable Biocatalytic Routes for its Synthesis
The development of environmentally benign and efficient synthetic methods is a paramount challenge in modern chemistry. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a promising and sustainable alternative to traditional synthetic routes. For 4-Amino-3,3-difluorobutanoic acid, the exploration of biocatalytic synthesis is a key emerging research direction.
A primary focus is on the use of transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govgoogle.com The hypothetical biocatalytic synthesis of this compound would likely involve the stereoselective amination of a precursor molecule, 3,3-difluoro-4-oxobutanoic acid. Transaminases are well-suited for creating chiral amines, and engineered variants have shown efficacy in synthesizing non-canonical amino acids, including those with branched side chains. nih.govebi.ac.uk
Future research will likely concentrate on:
Enzyme Screening and Engineering: Identifying wild-type transaminases or engineering existing ones to accept the fluorinated keto-acid precursor with high efficiency and stereoselectivity.
"Smart" Amine Donors: Employing amine donors, such as lysine, that can drive the reaction equilibrium towards product formation by converting into a stable cyclic byproduct, thus improving yields. nih.gov
Process Optimization: Developing reaction conditions that maximize enzyme stability and activity in the presence of the fluorinated substrate, which can sometimes be challenging for biocatalysts.
| Potential Biocatalytic Approach | Key Enzyme Class | Precursor Substrate | Anticipated Challenge |
| Asymmetric Amination | Transaminase (ω-TA) | 3,3-difluoro-4-oxobutanoic acid | Substrate recognition and enzyme inhibition by the fluorinated compound. |
| Dynamic Kinetic Resolution | Transaminase & Racemase | Racemic this compound | Finding a suitable racemase that is active on the fluorinated substrate. |
Development of Chemo-Enzymatic Cascades for Efficient Production
To overcome the limitations of purely chemical or biological syntheses, researchers are increasingly turning to chemo-enzymatic cascades. These multi-step processes integrate chemical and enzymatic transformations to streamline production, enhance efficiency, and reduce waste. nih.govnih.gov For this compound, such cascades could offer a powerful route from simple starting materials to the final, high-value product.
A potential chemo-enzymatic route could begin with a chemical synthesis to create the fluorinated carbon backbone, followed by one or more enzymatic steps to introduce the chiral amine functionality. rsc.org For example, a fluorinated intermediate could be chemically synthesized and then converted to the corresponding keto-acid, which would then enter a biocatalytic amination step as described previously. researchgate.net
Future challenges in this area include:
Process Integration: Ensuring the compatibility of reaction conditions (solvent, pH, temperature) between the chemical and enzymatic steps.
Flow Chemistry: Adapting these cascades to continuous flow systems, which can enhance automation, safety, and scalability. researchgate.net
Atom Economy: Designing cascades that maximize the incorporation of atoms from the starting materials into the final product, adhering to the principles of green chemistry. nih.gov
Integration into Supramolecular Chemistry and Self-Assembly Architectures
Fluorination is a powerful tool for engineering the self-assembly of amino acids and peptides into well-defined nanostructures such as fibrils, hydrogels, and nanoparticles. nih.govresearchgate.net The introduction of fluorine can modulate intermolecular interactions, including hydrogen bonding and hydrophobic forces, to direct the formation of these materials. rsc.orgbeilstein-journals.org
This compound, as a non-natural fluorinated amino acid, is a prime candidate for integration into supramolecular architectures. The gem-difluoro group can influence peptide backbone conformation and introduce unique fluorophilic interactions, potentially leading to materials with novel properties. nih.gov
Key research directions include:
Peptide Engineering: Incorporating this compound into peptide sequences to study its effect on β-sheet formation and fibrillization. nih.gov
Hydrogel Formation: Exploring the ability of peptides containing this residue to form self-supporting hydrogels for applications in tissue engineering and drug delivery. researchgate.net
Fluorine-Specific Interactions: Investigating how the C-F bonds participate in non-covalent interactions to drive the assembly of complex, hierarchical structures.
Expanding the Scope of its Application in Advanced Organic Synthesis Beyond Current Limitations
Beyond its potential in materials science, this compound represents a valuable building block for advanced organic synthesis. nih.gov Non-proteinogenic amino acids are crucial components in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. mdpi.com
The unique combination of a γ-amino acid scaffold and a gem-difluoro group makes this compound particularly interesting for:
Conformationally Constrained Peptides: The steric bulk and electronic properties of the CF2 group can restrict the conformational freedom of peptide backbones, which is a key strategy in drug design. nih.gov
Diversity-Oriented Synthesis (DOS): Using this compound as a starting scaffold to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery programs. mdpi.com
Fluorinated Bioactive Molecules: The gem-difluoro group can serve as a stable bioisostere for a ketone or a hydrated aldehyde, allowing for the synthesis of novel enzyme inhibitors or metabolic probes. nih.gov
| Application Area | Role of this compound | Potential Advantage |
| Peptidomimetics | Constrained building block | Increased metabolic stability and defined secondary structure. |
| Medicinal Chemistry | Scaffold for small molecules | Introduction of fluorine can enhance binding affinity and lipophilicity. |
| Polymer Chemistry | Fluorinated monomer | Creation of specialty polymers with unique thermal and chemical properties. |
Unexplored Reactivity Patterns and Opportunities for New Chemical Transformations
The chemical reactivity of this compound is not yet fully explored, presenting opportunities for discovering new chemical transformations. The interplay between the amino group, the carboxylic acid, and the adjacent gem-difluoro group can lead to unique reactivity.
Potential areas of investigation include:
C-F Bond Activation: While generally stable, the C-F bond can be activated under specific conditions, opening pathways to further functionalization.
Elimination Reactions: Analogous to its monofluoro counterpart, which undergoes HF elimination when interacting with certain enzymes, this compound might be induced to eliminate HF or H2 to form unsaturated products. nih.govnih.gov This could be a route to synthesizing fluorinated alkenes. acs.org
Influence on Acidity/Basicity: The strong electron-withdrawing nature of the gem-difluoro group is known to lower the pKa of adjacent amino groups, which can alter the compound's behavior in both chemical reactions and biological systems. nih.gov
Addressing Scalability and Cost-Effectiveness in its Production for Broader Research Applications
A significant hurdle for the widespread use of many fluorinated compounds is the difficulty and expense of their synthesis. numberanalytics.com The production of this compound is no exception, and addressing the challenges of scalability and cost-effectiveness is crucial for its adoption in broader research and potential commercial applications.
Current challenges in the synthesis of fluorinated amino acids include multi-step procedures, the use of expensive and hazardous fluorinating reagents, and complex purification steps. chemrxiv.org Future research must focus on:
Developing Convergent Synthetic Routes: Designing syntheses that build the molecule from smaller, readily available fragments in fewer steps.
Process Intensification: Utilizing technologies like continuous flow chemistry to improve efficiency, safety, and control over reaction conditions, which is particularly important for potentially exothermic fluorination reactions. numberanalytics.com
Novel Fluorinating Reagents: Discovering or developing cheaper, safer, and more selective reagents for introducing the gem-difluoro moiety.
Identification of Novel Biochemical Targets and Mechanistic Probes
Fluorinated analogues of natural substrates are powerful tools for probing enzyme mechanisms and identifying new biochemical targets. The C-F bond can serve as a sensitive reporter for 19F NMR studies and can alter binding and catalytic events in predictable ways. mdpi.com
Building on research into related compounds, this compound shows promise as:
A Probe for Aminotransferases: Studies on the monofluoro analogue, 4-amino-3-fluorobutanoic acid, have shown it to be a substrate for γ-aminobutyric acid aminotransferase (GABA-AT), acting as a conformational probe for the enzyme's active site. nih.gov The difluoro compound could be used to further investigate the mechanism of GABA-AT and other aminotransferases, such as human ornithine aminotransferase (hOAT). ebi.ac.uknih.gov
An Inhibitor or Inactivator: The gem-difluoro group can act as a bioisostere of a carbonyl group, potentially making it an inhibitor of enzymes that recognize carbonyl-containing substrates. Its unique reactivity could also lead to mechanism-based inactivation of target enzymes.
A Tracer for Metabolic Studies: If labeled with radioactive isotopes, its altered metabolic profile due to the stable CF2 group could make it a useful tracer for studying amino acid metabolism.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-amino-3,3-difluorobutanoic acid?
Methodological Answer:
- Reaction Conditions : Temperature, solvent polarity, and reaction time significantly impact yield and purity. For fluorinated analogs, polar aprotic solvents (e.g., DMF) enhance fluorine incorporation, while temperatures between 60–80°C balance reactivity and side-product formation .
- Catalysts : Use palladium or nickel catalysts in cross-coupling reactions to introduce fluorine atoms efficiently .
- Purification : Employ recrystallization or preparative HPLC to isolate enantiomerically pure forms, critical for biological studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR is essential for confirming fluorine positions and assessing stereochemistry. NMR resolves amino and carboxylic proton environments .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns, especially for resolving diastereomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities during synthetic optimization .
Advanced Research Questions
Q. How can this compound be utilized as a nonhydrolyzable phosphoserine analog in peptide synthesis?
Methodological Answer:
- Design Strategy : Replace phosphoserine with this compound to mimic phosphorylation while resisting phosphatases. Incorporate via solid-phase peptide synthesis (SPPS) using Fmoc-protected derivatives .
- Applications : Study phosphorylation-dependent protein interactions (e.g., kinase-substrate binding) by integrating the analog into peptide substrates. Validate using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in reported bioactivity data for fluorinated amino acids like this compound?
Methodological Answer:
- Variable Control : Compare studies for consistency in enantiomeric purity, solvent systems, and assay conditions (e.g., pH, ionic strength). Contradictions often arise from differing stereochemistry or aggregation states .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities across studies. Validate experimentally via dose-response curves in standardized assays .
Q. What computational modeling approaches are recommended to study the conformational dynamics of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvated systems to analyze fluorine’s electronegativity effects on backbone flexibility. Use AMBER or CHARMM force fields with explicit solvent models .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict hydrogen-bonding interactions in enzyme active sites. Gaussian or ORCA software suites are recommended .
Q. What are the advantages of enzymatic vs. chemical synthesis for producing enantiopure this compound?
Methodological Answer:
- Enzymatic Routes : Use transaminases or acylases for stereoselective synthesis under mild conditions (e.g., aqueous buffers, 25–37°C). Ideal for scalable production of single enantiomers .
- Chemical Routes : Asymmetric hydrogenation or chiral auxiliaries (e.g., Evans oxazolidinones) achieve high enantiomeric excess (ee > 95%) but require harsh conditions (e.g., high-pressure H) .
Data Contradiction Analysis
Q. Why do studies report varying enzymatic inhibition potencies for fluorinated amino acid derivatives?
Methodological Answer:
- Structural Variants : Differences in fluorine substitution patterns (e.g., 3,3-difluoro vs. 4,4-difluoro) alter steric and electronic profiles. Perform comparative structure-activity relationship (SAR) studies .
- Assay Artifacts : Fluorinated compounds may interfere with fluorescence-based assays. Validate results using orthogonal methods (e.g., radiometric assays) .
Methodological Tables
| Synthesis Method Comparison | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Enantiomeric Excess | 90–98% (chiral catalysts) | >99% (enzyme specificity) |
| Typical Yield | 60–75% | 40–60% |
| Key Limitation | Harsh reaction conditions | Scalability challenges |
| Characterization Techniques | Application |
|---|---|
| NMR | Fluorine positional analysis |
| X-ray Crystallography | Absolute configuration resolution |
| HRMS | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
